molecular formula C11H14ClN3 B8545853 [3-(4-chloro-1H-benzoimidazol-2-yl)-propyl]methyl-amine

[3-(4-chloro-1H-benzoimidazol-2-yl)-propyl]methyl-amine

Cat. No. B8545853
M. Wt: 223.70 g/mol
InChI Key: VAJAXZUOJLCHJT-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

Prepared from 3-chloro-benzene-1,2-diamine (J. Med. Chem. 1981, 24(1), 93-101) in analogy to the methods described for [3-(5,6-dimethoxy-1H-benzoimidazol-2-yl)-propyl]-methyl-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[C:3]=1[NH2:9].CO[C:12]1C(OC)=C[C:15]2[NH:16][C:17](CCCNC)=N[C:14]=2[CH:13]=1>>[Cl:1][C:2]1[C:3]2[N:9]=[C:12]([CH2:13][CH2:14][CH2:15][NH:16][CH3:17])[NH:8][C:4]=2[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(NC(=N2)CCCNC)C=C1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=CC=2NC(=NC21)CCCNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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